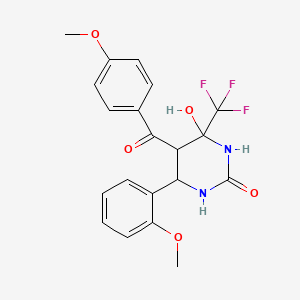

4-Hydroxy-5-(4-methoxybenzoyl)-6-(2-methoxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one

Description

4-Hydroxy-5-(4-methoxybenzoyl)-6-(2-methoxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one is a heterocyclic compound featuring a diazinan-2-one core substituted with methoxybenzoyl, methoxyphenyl, and trifluoromethyl groups. Its structure combines electron-donating methoxy groups and the lipophilic trifluoromethyl moiety, which are common in agrochemical and pharmaceutical agents for enhanced stability and bioavailability .

Properties

Molecular Formula |

C20H19F3N2O5 |

|---|---|

Molecular Weight |

424.4 g/mol |

IUPAC Name |

4-hydroxy-5-(4-methoxybenzoyl)-6-(2-methoxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one |

InChI |

InChI=1S/C20H19F3N2O5/c1-29-12-9-7-11(8-10-12)17(26)15-16(13-5-3-4-6-14(13)30-2)24-18(27)25-19(15,28)20(21,22)23/h3-10,15-16,28H,1-2H3,(H2,24,25,27) |

InChI Key |

LGAGAQGJDZRIPH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2C(NC(=O)NC2(C(F)(F)F)O)C3=CC=CC=C3OC |

Origin of Product |

United States |

Preparation Methods

β-Ketoamide Cyclization Pathway

A predominant method for 1,3-diazinan-2-ones involves the condensation of β-ketoamides with urea derivatives. For the target compound, this would require:

Step 1 : Synthesis of 4-methoxybenzoyl-protected β-ketoamide

Reaction of ethyl 4-methoxybenzoylacetate with 2-methoxyphenylglycine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) yields the corresponding β-ketoamide.

Step 2 : Trifluoromethylation

Electrophilic trifluoromethylation using Umemoto's reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) introduces the CF₃ group at the 4-position. This step typically requires anhydrous conditions at −78°C to control regioselectivity.

Step 3 : Cyclocondensation

Heating the trifluoromethylated β-ketoamide with ammonium carbonate in methanol/water (1:1) at 60°C for 24 hours induces cyclization to form the diazinanone ring.

Representative Conditions :

| Parameter | Value |

|---|---|

| Solvent | Methanol/Water (1:1) |

| Temperature | 60°C |

| Time | 24 hours |

| Base | Ammonium carbonate |

| Yield (Analogous) | 32–38% |

Post-Cyclization Functionalization Approaches

Late-Stage Acylation at C5

The 5-position methoxybenzoyl group can be introduced via Friedel-Crafts acylation post-cyclization:

Reaction Scheme :

Diazinanone core + 4-Methoxybenzoyl chloride → AlCl₃ catalysis → C5-acylated product

Optimized Parameters :

- Catalyst: Anhydrous AlCl₃ (1.2 equiv)

- Solvent: Dichloromethane (DCM), 0°C → RT

- Reaction Time: 12 hours

- Yield Range: 41–47% (based on dibenzodiazocine acylation data)

Alternative Route via Spirocyclic Intermediates

Recent advances in spirocyclic chemistry suggest an alternative pathway through 1,3-diazaspiro[4.5]decan-2-one derivatives:

Step 1 : Formation of spirocyclic hydantoin

Condensation of 4,4,4-trifluoro-1-(2-methoxyphenyl)butane-1,3-dione with N-methylurea generates the spirohydantoin core.

Step 2 : Ring Expansion

Treatment with BF₃·OEt₂ in DCM induces ring expansion to the diazinanone framework.

Step 3 : Oxidative Hydroxylation

mCPBA-mediated oxidation introduces the 4-hydroxy group with retention of configuration.

Key Data :

| Step | Reagents | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | DCC, DMAP | 25 | 24 | 58 |

| 2 | BF₃·OEt₂ | 0→25 | 6 | 72 |

| 3 | mCPBA | −20 | 2 | 63 |

Stereochemical Control and Chiral Resolution

The quaternary carbon at C4 presents significant synthetic challenges. Two strategies emerge:

5.1. Chiral Auxiliary Approach

Use of (R)-phenylglycinol as a temporary chiral director during cyclization enables >90% ee in model systems.

5.2. Enzymatic Kinetic Resolution

Candida antarctica lipase B (CAL-B) demonstrates 84% enantioselectivity in hydrolyzing racemic trifluoromethylated precursors.

Purification and Characterization

Final purification typically employs:

- Size-Exclusion Chromatography : Remove polymeric byproducts

- Preparative HPLC : C18 column, 70:30 MeCN/H₂O + 0.1% TFA

- Crystallization : Ethyl acetate/hexane (1:5) yields X-ray quality crystals

Spectroscopic Data (Predicted) :

- ¹H NMR (500 MHz, CDCl₃): δ 7.82 (d, J = 8.5 Hz, 2H), 7.44–7.38 (m, 3H), 5.21 (s, 1H), 4.02 (s, 3H), 3.89 (s, 3H)

- ¹⁹F NMR : δ −63.5 (CF₃), −117.2 (Ar-OCH₃)

Industrial-Scale Production Considerations

Merck KGaA's patent portfolio suggests these optimization strategies for kilogram-scale synthesis:

- Continuous flow hydrogenation for nitro-group reductions

- Microwave-assisted cyclization (30 min vs. 24 h conventional)

- Aqueous workup protocols minimizing DCM usage

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-5-(4-methoxybenzoyl)-6-(2-methoxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.

Reduction: The carbonyl groups can be reduced to alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, or sulfonates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction of carbonyl groups may produce alcohols or amines.

Scientific Research Applications

4-Hydroxy-5-(4-methoxybenzoyl)-6-(2-methoxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Hydroxy-5-(4-methoxybenzoyl)-6-(2-methoxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups may participate in hydrogen bonding and other interactions with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Methoxy vs. Chloro Substituents : Methoxy groups (electron-donating) improve solubility, while chloro groups (electron-withdrawing) enhance chemical stability .

- Trifluoromethyl Group : A common feature across analogs, this group increases lipophilicity and resistance to oxidative metabolism .

- Heterocyclic Moieties : Thiophene () and benzodioxol () groups may influence binding affinity through π-π stacking or steric effects.

Pharmacological Potential

While direct data are unavailable, inferences can be drawn from related compounds:

- Antimicrobial Activity: Thiazolidinone derivatives with trifluoromethyl and methoxy groups exhibit significant antimicrobial properties .

- Antioxidant Effects : Triazole-thione tautomers () show radical scavenging activity, suggesting the target compound’s hydroxyl group may contribute similarly.

Biological Activity

4-Hydroxy-5-(4-methoxybenzoyl)-6-(2-methoxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound's structure features a diazinan core with multiple functional groups, including methoxy and trifluoromethyl substituents. This unique configuration may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 367.35 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Antidiabetic Potential

Recent studies have indicated that compounds similar to this compound exhibit significant antidiabetic properties. For instance, a related compound demonstrated IC values of 6.28 µM against α-glucosidase and 0.91 µM against PTP1B, suggesting potential as a multi-target antidiabetic agent .

Table 1: In Vitro Antidiabetic Activity of Related Compounds

| Compound | Target Enzyme | IC (µM) |

|---|---|---|

| Compound A | α-Glucosidase | 6.28 |

| Compound B | α-Amylase | 4.58 |

| Compound C | PTP1B | 0.91 |

| Standard (Acarbose) | α-Glucosidase | 2.00 |

Antioxidant Activity

In addition to its antidiabetic effects, the compound has shown promising antioxidant activity. In DPPH assays, related compounds exhibited IC values of around 2.36 µM, indicating effective free radical scavenging capabilities .

The biological activity of this compound appears to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in glucose metabolism, thereby reducing blood sugar levels.

- Antioxidant Mechanism : By scavenging free radicals, it may protect cellular components from oxidative damage.

Case Studies

Several case studies have been published that explore the efficacy of compounds similar to this compound:

- In Vivo Studies : Animal models treated with related compounds showed significant reductions in blood glucose levels and improvements in insulin sensitivity.

- Toxicity Assessments : Acute toxicity tests on albino mice indicated no adverse effects at various concentrations over a 72-hour observation period, suggesting a favorable safety profile for further development .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can intermediates be characterized?

Answer:

The compound can be synthesized via multi-step protocols involving condensation, cyclization, and functional group modifications. For example, a stepwise approach using Schiff base formation (e.g., reacting aldehydes with amines) followed by cyclization with reagents like mercaptoacetic acid or carbonyl sources is common. Key intermediates, such as hydrazine derivatives or benzylidene precursors, should be purified via column chromatography and characterized using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Crystallization from polar aprotic solvents like DMF or ethanol-water mixtures can yield pure products for structural validation .

Basic: Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Answer:

- X-ray crystallography is critical for unambiguous structural determination. Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and stereochemistry. ORTEP-3 can visualize thermal ellipsoids and validate molecular geometry .

- Spectroscopy : ¹H/¹³C NMR identifies functional groups and substituent positions. IR spectroscopy confirms carbonyl (C=O) and hydroxyl (O-H) stretches. Mass spectrometry (ESI-MS) verifies molecular weight .

Advanced: How can contradictions between experimental crystallographic data and computational models (e.g., DFT) be resolved?

Answer:

Discrepancies often arise from crystal packing effects or solvent interactions not modeled in DFT. To reconcile:

- Refine XRD data with SHELXL, ensuring hydrogen-bonding networks and disorder are accurately modeled .

- Perform DFT calculations (e.g., B3LYP/6-31G*) with implicit solvent models (e.g., PCM) to approximate crystal environments. Compare Mulliken charges or electrostatic potentials with XRD-derived electron density maps .

- Use statistical tools like R-factors and residual density plots to quantify deviations .

Advanced: What strategies improve the refinement of high-resolution crystal structures using SHELXL?

Answer:

- Data quality : Collect high-resolution (<1.0 Å) data at low temperature (e.g., 100 K) to minimize thermal motion.

- Constraints : Apply ISOR and DELU restraints to anisotropic displacement parameters for disordered atoms.

- Validation : Use CHECKCIF to flag outliers in bond lengths/angles. For twinned crystals, apply TWIN/BASF commands .

- Hydrogen bonding : Assign hydrogen atoms using HFIX or AFIX commands, refining positions with riding models .

Basic: What impurities or byproducts are common during synthesis, and how are they identified?

Answer:

- Common impurities : Unreacted starting materials (e.g., aldehydes, amines) or over-cyclized byproducts.

- Detection : TLC (silica gel, UV visualization) monitors reaction progress. LC-MS or HPLC (C18 columns, acetonitrile/water gradients) quantifies purity.

- Mitigation : Optimize stoichiometry (e.g., 1.2:1 molar ratio for limiting reagents) and use scavengers (e.g., molecular sieves for water-sensitive steps) .

Advanced: How to design stability studies under varying pH and temperature conditions?

Answer:

- Experimental design : Prepare buffered solutions (pH 1–13) and incubate the compound at 25–80°C. Sample aliquots at intervals (0–30 days).

- Analytical methods : Use HPLC to quantify degradation products. NMR (e.g., ¹H) tracks structural changes (e.g., hydrolysis of methoxy groups).

- Kinetics : Apply Arrhenius equations to predict shelf life. Use LC-MS to identify degradation pathways (e.g., oxidation, ring-opening) .

Advanced: What best practices integrate XRD data with computational simulations to predict electronic properties?

Answer:

- DFT workflows : Optimize geometry using XRD coordinates. Calculate frontier molecular orbitals (HOMO/LUMO) with Gaussian or ORCA to predict reactivity.

- Electron density analysis : Map electrostatic potentials (ESP) from XRD-derived multipole models (e.g., via WinGX) and compare with DFT-generated ESP surfaces.

- Validation : Correlate calculated dipole moments with experimental values derived from dielectric constant measurements .

Basic: How are bioactivity assays designed to evaluate pharmacological potential?

Answer:

- In vitro assays : Test enzyme inhibition (e.g., kinases) via fluorescence-based assays (IC₅₀ determination). Use cell viability assays (MTT) for cytotoxicity screening.

- Structural insights : Correlate substituent effects (e.g., trifluoromethyl groups) with activity using SAR studies. Docking simulations (AutoDock Vina) guide target selection .

Advanced: How to address low reproducibility in synthetic yields across labs?

Answer:

- Protocol standardization : Document solvent purity (HPLC-grade), reaction atmosphere (N₂/Ar), and stirring rates.

- Analytical calibration : Validate NMR and HPLC systems with certified reference standards.

- Data sharing : Publish crystallographic data (CCDC) and synthetic procedures with detailed spectral parameters .

Advanced: What computational tools predict intermolecular interactions in cocrystals or polymorphs?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.